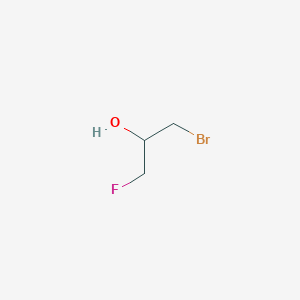

1-Bromo-3-fluoropropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrFO/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMDHWNLNQWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619873 | |

| Record name | 1-Bromo-3-fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-08-6 | |

| Record name | 1-Bromo-3-fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-fluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-Bromo-3-fluoropropan-2-ol

Executive Summary

1-Bromo-3-fluoropropan-2-ol is a trifunctional synthetic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a three-carbon chain, offers a versatile platform for introducing fluorinated motifs into complex molecules. The strategic incorporation of fluorine is a well-established strategy for enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and synthetic utility of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Molecular Structure and Key Features

The structure of this compound (C₃H₆BrFO) is characterized by a central carbon (C2) that is a stereocenter and bears a hydroxyl group. This carbon is flanked by a bromomethyl group (C1) and a fluoromethyl group (C3). The molecule's reactivity is governed by the interplay of these three functional groups:

-

C-Br Bond: The carbon-bromine bond is highly polarized, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating substitution reactions.[4]

-

C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride a poor leaving group under typical conditions. The high electronegativity of fluorine influences the electronic properties of the entire molecule.

-

-OH Group: The secondary alcohol at C2 can act as a nucleophile, a proton donor, or be oxidized to a ketone. Its presence is crucial for intramolecular reactions.

Tabulated Physicochemical Data

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₆BrFO | PubChem[5] |

| Molecular Weight | 156.98 g/mol | PubChem[5] |

| Appearance | Combustible liquid (predicted) | ECHA[5] |

| Exact Mass | 155.95861 Da | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic features are as follows:

-

¹H NMR: The spectrum would show complex splitting patterns due to H-H and H-F coupling. The proton on C2 (CH-OH) would appear as a multiplet. The diastereotopic protons on C1 (CH₂Br) and C3 (CH₂F) would each appear as multiplets, further split by the adjacent protons and, in the case of C3 protons, the fluorine atom. The hydroxyl proton would appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: Three distinct signals are expected for the three carbon atoms. The carbon bearing the bromine (C1) would be in the range of 30-40 ppm. The carbon with the hydroxyl group (C2) would be around 60-70 ppm. The carbon attached to fluorine (C3) would be the most downfield, typically in the 80-90 ppm range, and would appear as a doublet due to one-bond C-F coupling.

-

¹⁹F NMR: A single resonance, likely a triplet of triplets due to coupling with the protons on C2 and C3, would confirm the presence of the fluorine atom.

-

IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol. Strong C-F stretching bands would appear in the 1000-1100 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers, typically 500-600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M and M+2). Key fragmentation patterns would involve the loss of Br, H₂O, and CH₂F.

Core Reactivity and Mechanistic Insights

The Interplay of Functional Groups

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The C1 carbon is the primary site for nucleophilic attack due to the excellent leaving group ability of bromide. The hydroxyl group at C2 can be deprotonated under basic conditions to form an alkoxide, which can then act as an intramolecular nucleophile. The C-F bond remains largely unreactive under standard nucleophilic substitution conditions.

Nucleophilic Substitution at C1

The most common reaction involving this substrate is the Sₙ2 displacement of the bromide by a wide range of nucleophiles. This reaction allows for the attachment of various functionalities at the C1 position while retaining the fluorohydrin motif.

-

Causality of Experimental Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. A non-nucleophilic base may be required if the nucleophile is an alcohol or thiol to deprotonate it first.

Caption: Mechanism: Epoxide Formation.

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation to yield the volatile 2-(fluoromethyl)oxirane.

Key Synthetic Applications in Drug Development

The fluorohydrin motif and the versatile epifluorohydrin intermediate derived from this compound are valuable in medicinal chemistry. The introduction of fluorine can block metabolic oxidation at or near the fluorine-bearing carbon, a critical strategy for improving a drug's pharmacokinetic profile.

Case Study: Synthesis of a Hypothetical Drug Candidate

The following workflow illustrates how this compound can be used in a multi-step synthesis. In this example, an aromatic amine, a common core in many pharmaceuticals, is used to open the derived epoxide, leading to a key intermediate.

Caption: Workflow: Multi-step Synthesis.

Handling, Safety, and Storage

Material Safety Data Sheet (MSDS) Synopsis

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is classified as toxic if swallowed and causes skin and eye irritation. [5]It may also cause respiratory irritation. [5]All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Recommended Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its distinct functional groups allow for selective transformations, most notably nucleophilic substitution and intramolecular cyclization to the key epifluorohydrin intermediate. For medicinal chemists and drug development professionals, this compound provides a reliable and efficient route to introduce the advantageous fluorohydrin moiety into bioactive molecules, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Proper understanding of its reactivity and adherence to safety protocols are paramount to harnessing its full synthetic potential.

References

-

Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

-

MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-3-fluoropropane. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-3-FLUOROPROPANE | CAS 352-91-0. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 1-Bromo-3-fluoropropane | CAS#:352-91-0. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

PubChem. (n.d.). Propane, 1-bromo-3-fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-fluoropropan-1-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. Retrieved from [Link]

-

PMC - NIH. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

PMC. (2025, August 21). Indeno[2,1‐c]fluorene Quasic[4]irculenes Through Intramolecular Cyclization. Retrieved from [Link]

-

MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

-

Royal Society of Chemistry. (2020, September 2). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Retrieved from [Link]

-

(2020, November 2). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

Strategic Utilization of 1-Bromo-3-fluoropropan-2-ol in Medicinal Chemistry

Executive Summary

1-Bromo-3-fluoropropan-2-ol (CAS: 2107-08-6) is a high-value bifunctional C3 building block used to introduce fluorinated motifs into bioactive small molecules. Distinguished by its dual electrophilic potential (alkyl bromide and secondary alcohol) and the metabolic resilience of the C-F bond, it serves as a critical "linchpin" in the synthesis of fluorinated beta-adrenergic antagonists , oxazolidinone antibiotics , and PET radiotracer standards .

This guide details the technical applications of this scaffold, moving beyond simple alkylation to explore its role in divergent synthesis and structure-activity relationship (SAR) optimization via "fluorine scanning."

Part 1: Chemical Profile & Reactivity Matrix

Structural Analysis

The molecule features three distinct functional sites, creating a hierarchy of reactivity that medicinal chemists can exploit for regioselective transformations.

| Feature | Moiety | Reactivity Profile | Medicinal Utility |

| Site A | C-Br Bond | Primary Electrophile. High susceptibility to SN2 displacement or base-mediated cyclization. | Leaving group for coupling to pharmacophores (phenols, amines). |

| Site B | C-F Bond | Metabolic Shield. High bond dissociation energy (approx. 116 kcal/mol). Inert to most nucleophilic conditions used here. | Blocks metabolic hydroxylation; modulates pKa and lipophilicity. |

| Site C | Secondary -OH | Nucleophile/Latent Electrophile. Can be activated (mesylated) or act as a nucleophile in intramolecular cyclization. | Precursor to epoxides; hydrogen bond donor in final drug targets. |

The "Fluorine Effect" in Drug Design

Substituting a hydrogen or hydroxyl group with the fluoromethyl moiety derived from this building block often yields:

-

Enhanced Metabolic Stability: The C-F bond resists cytochrome P450 oxidation at the terminal carbon.

-

Lipophilicity Modulation: Fluorine increases logP, potentially improving blood-brain barrier (BBB) penetration for CNS-active beta-blockers.

-

Conformational Locking: The gauche effect of fluorine can restrict the conformational flexibility of the propyl chain, locking the drug into a bioactive conformation.

Part 2: Core Synthetic Applications

The Gateway Transformation: Synthesis of Epifluorohydrin

The most pivotal application of this compound is its conversion to epifluorohydrin (2-(fluoromethyl)oxirane) . While epichlorohydrin is a commodity chemical, the fluorinated analog is a high-value intermediate for accessing chiral fluorinated drugs.

Mechanism: Treatment with a mild base (e.g., K₂CO₃ or NaOH) induces deprotonation of the secondary alcohol. The resulting alkoxide performs an intramolecular SN2 attack on the adjacent carbon, displacing the bromide (a superior leaving group to chloride) to close the oxirane ring.

Expert Insight: Using the bromo analog instead of the chloro analog allows for cyclization under milder conditions (lower temperature, weaker bases), which preserves stereochemistry if starting from enantiopure material.

Figure 1: Base-mediated conversion to the reactive epoxide intermediate.

Synthesis of Fluorinated Beta-Blockers

Beta-blockers typically feature an aryloxypropanolamine pharmacophore. Introducing fluorine into this chain can alter receptor binding kinetics and metabolic half-life.

Protocol Strategy:

-

In-situ Epoxidation: this compound is treated with the target phenol (e.g., 1-naphthol for propranolol analogs) in the presence of base.

-

Ring Opening: The phenol attacks the in-situ generated epifluorohydrin (or directly displaces Br) to form a 1-aryloxy-3-fluoro-2-propanol .

-

Amination (Alternative Route): Alternatively, the epoxide is isolated and opened with an amine (e.g., isopropylamine) to generate the final drug candidate.

Key Advantage: This method yields a "fluorine-scanned" analog where the terminal methyl group of the standard propyl chain is replaced by a fluoromethyl group.

Accessing Oxazolidinone Antibiotics (Linezolid Analogs)

Oxazolidinones (e.g., Linezolid) rely on a specific C5-side chain for antibacterial activity.[1] this compound provides a direct route to 5-(fluoromethyl)oxazolidin-2-ones .

Workflow:

-

Reaction with an aryl isocyanate or carbamate yields the oxazolidinone ring.

-

The fluoromethyl group remains intact, providing a steric and electronic mimic of the acetamidomethyl group found in Linezolid, potentially overcoming resistance mechanisms.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Epifluorohydrin (In-Situ) and Phenolic Coupling

Target: Synthesis of 1-(2-allylphenoxy)-3-fluoro-2-propanol (Generic Beta-Blocker Intermediate)

Reagents:

-

This compound (1.0 equiv)

-

Phenol derivative (e.g., 2-allylphenol) (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the phenol derivative and anhydrous acetone under N₂ atmosphere.

-

Base Addition: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Alkylation: Add this compound dropwise via syringe. The reaction is exothermic; cooling to 0°C may be required for large scales.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor by TLC (SiO₂, Hexane:EtOAc) or LC-MS.

-

Mechanistic Note: The reaction proceeds via the transient formation of epifluorohydrin, which is immediately opened by the phenoxide nucleophile at the less substituted carbon.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄. Purify via flash column chromatography.

Yield Expectation: 75–85% isolated yield.

Protocol B: Data Interpretation (Typical NMR Signals)

When verifying the product structure, look for these diagnostic signals:

-

¹⁹F NMR: A triplet of doublets around -230 ppm (decoupled) indicates the CH₂F group.

-

¹H NMR: The CH₂F protons typically appear as a doublet of doublets (J_H-F ≈ 47 Hz) in the 4.4–4.6 ppm region.

Part 4: Visualizing the Divergent Synthesis

The following diagram illustrates how this single building block diverges into two major therapeutic classes.

Figure 2: Divergent synthetic pathways to beta-blockers and oxazolidinones.

Part 5: Safety & Handling

Hazard Class: Alkylating Agent.

-

Acute Toxicity: Toxic if swallowed (H301).

-

Skin/Eye: Causes severe skin burns and eye damage (H314).

-

Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended due to potential permeation of halo-alcohols.

-

Neutralization: Quench excess alkylating agent with aqueous sodium thiosulfate or dilute ammonia before disposal.

References

-

Stephenson, K. A., et al. (2008). "Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol."[2] Journal of Medicinal Chemistry. Available at: [Link]

-

Oatis, J. E., et al. (1983).[3] "Synthesis of (2RS)-1'-(2,3-epoxypropoxy)naphthalene." Journal of Medicinal Chemistry. (Cited context: General synthesis of beta-blocker epoxide intermediates).

-

PubChem. "this compound Compound Summary." National Library of Medicine. Available at: [Link]

-

ResearchGate. (2012). "Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities." Turkish Journal of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1997018184A1 - Fluorinated propranolol and related methods - Google Patents [patents.google.com]

Thermodynamic stability of 1-Bromo-3-fluoropropan-2-ol

An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-fluoropropan-2-ol

Executive Summary

This compound is a halogenated alcohol—a halohydrin—that serves as a pivotal model for understanding the intricate interplay of non-covalent interactions that govern molecular shape and stability. For researchers in medicinal chemistry and drug development, mastering these principles is paramount, as the three-dimensional conformation of a molecule is inextricably linked to its biological activity and pharmacokinetic properties. This guide provides a comprehensive analysis of the factors dictating the thermodynamic stability of this compound, focusing on the dominant roles of intramolecular hydrogen bonding and stereoelectronic gauche effects. We present not only the theoretical underpinnings but also detailed experimental and computational protocols to empower scientists to dissect and predict the conformational landscapes of similarly complex molecules.

Introduction: Halohydrins as Versatile Building Blocks

Halohydrins are a class of compounds containing a halogen and a hydroxyl group on adjacent carbon atoms.[1][2] They are highly valuable intermediates in organic synthesis, most notably as direct precursors to epoxides via intramolecular cyclization.[1][2] In the pharmaceutical industry, the strategic incorporation of halogens, particularly fluorine, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] this compound is a unique substrate that combines the reactivity of a bromohydrin with the conformational influence of a fluorine atom. Its stability is not governed by simple steric considerations but by a subtle balance of powerful intramolecular forces. Understanding the thermodynamic preferences of this molecule provides a blueprint for designing advanced intermediates and active pharmaceutical ingredients with precisely controlled three-dimensional architectures.

Section 1: The Conformational Landscape

The thermodynamic stability of this compound is defined by the relative energies of its possible conformations, or rotamers, which arise from rotation around the C1-C2 and C2-C3 single bonds. The energetically most favorable conformer will be the most populated at equilibrium. The primary forces dictating this equilibrium include:

-

Intramolecular Hydrogen Bonding (IHB): The hydroxyl group (-OH) can act as a hydrogen bond donor, while the electronegative fluorine and bromine atoms can act as acceptors. This interaction is often the most significant stabilizing force.

-

The Gauche Effect: Counterintuitively, conformations where electronegative groups are in a gauche orientation (dihedral angle of ~60°) can be more stable than the anti conformation (180°), where they are furthest apart.[4][5] This is due to stabilizing electronic interactions, specifically hyperconjugation.[6]

-

Steric Repulsion: The bulky bromine atom and other groups will repel each other, destabilizing conformations where they are in close proximity (e.g., eclipsed or syn-periplanar).

-

Dipolar Interactions: The C-Br, C-F, and C-O bonds are all polar. The overall stability is influenced by the vector alignment of these bond dipoles in a given conformation.

Caption: Rotational axes (τ1, τ2) defining the conformational space.

Section 2: The Decisive Influence of Intramolecular Hydrogen Bonding (IHB)

The most profound stabilizing interaction in this compound is the formation of an intramolecular hydrogen bond. This occurs when the hydroxyl proton is directed towards either the fluorine or bromine atom, creating a stable, pseudo-five-membered ring.

-

O-H···F vs. O-H···Br: Fluorine is more electronegative than bromine but is also a smaller atom with less polarizable electron density. While both are potential hydrogen bond acceptors, the O-H···F bond is generally stronger and more geometrically favorable. This interaction significantly lowers the energy of conformers that can accommodate it.

-

Conformational Lock-in: The formation of this IHB restricts free rotation around the C-C bonds, effectively "locking" the molecule into a limited set of low-energy conformations. The stability gained from this single interaction can be on the order of several kcal/mol, making it the dominant factor in the molecule's thermodynamic profile.

H

Br

|

|

F -- C3 -- C2 -- C1 -- H

| |

H O

|

H

>]; }

// Manually define node positions for drawing the bond F_node [pos="0,0.5!", label="F", fontcolor="#4285F4"]; H_node [pos="1.5,-1.2!", label="H", fontcolor="#202124"];

// Draw the hydrogen bond F_node -> H_node [style=dashed, color="#34A853", arrowhead=none, label=" Strong IHB"]; }

Caption: IHB creates a pseudo-five-membered ring, stabilizing the conformer.

Section 3: The Gauche Effect: A Stereoelectronic Contribution

Beyond hydrogen bonding, the relative orientation of the electronegative substituents gives rise to the gauche effect. This phenomenon is rooted in hyperconjugation—a stabilizing electronic interaction between a filled bonding orbital (σ) and an adjacent empty anti-bonding orbital (σ*).

In this compound, the key interaction is the donation of electron density from a C-H or C-C σ bonding orbital into the low-lying C-F σ* anti-bonding orbital. This interaction is maximized when the orbitals are aligned, which occurs in a gauche arrangement.[6] Therefore, a conformation where the C-F bond is gauche to the C-O or C-Br bond is electronically favored over the corresponding anti conformation, even if the anti conformer appears less sterically hindered.[7][8] The overall stability is thus a weighted average of the strong hydrogen bonding and these more subtle, but significant, stereoelectronic effects.

Section 4: Experimental Protocols for Stability Assessment

The theoretical principles described above must be validated through empirical measurement. The following protocols provide a robust framework for characterizing the conformational equilibrium of this compound.

Experimental Protocol 1: High-Resolution NMR Spectroscopy

-

Objective: To determine the relative populations of the major conformers in solution.

-

Causality: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these couplings, one can deduce the average dihedral angle and thereby the population of conformers.[9]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10-20 mM) of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical as polarity can influence conformational preference.[10]

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure sufficient scans to achieve a high signal-to-noise ratio for accurate coupling constant measurement.

-

Spectral Analysis: Analyze the signals for the diastereotopic protons on C1 (-CH₂Br) and C3 (-CH₂F). These will appear as complex multiplets (dd or ddd).

-

Coupling Constant Extraction: Use spectral simulation software to accurately extract the vicinal coupling constants (³J H1-H2, ³J H2-H3, etc.).

-

Population Analysis: Apply the Karplus equation to the measured ³J values to calculate the mole fractions of the dominant gauche and anti conformers.

-

Experimental Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To directly detect the presence of intramolecular hydrogen bonding.

-

Causality: The stretching frequency of the O-H bond is sensitive to its environment. A "free" hydroxyl group has a sharp absorption band around 3600-3650 cm⁻¹, whereas a hydrogen-bonded hydroxyl group exhibits a broader, red-shifted band at a lower frequency (e.g., 3400-3550 cm⁻¹).

-

Methodology:

-

Sample Preparation: Prepare a very dilute solution (<0.01 M) of the compound in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Dilution is crucial to minimize intermolecular hydrogen bonding, ensuring that any observed bonded O-H peak is due to intramolecular interactions.

-

Data Acquisition: Record the IR spectrum in the 4000-3000 cm⁻¹ region.

-

Data Analysis: Examine the O-H stretching region. The presence of two distinct bands—a sharp one at higher frequency and a broader one at lower frequency—provides direct evidence for an equilibrium between free and intramolecularly hydrogen-bonded conformers.

-

Caption: Integrated workflow combining NMR and FTIR for robust analysis.

Section 5: Computational Modeling: An In-Silico Approach

Computational chemistry provides unparalleled insight into the energies and electronic structures of different conformers, complementing experimental data.

Computational Protocol 3: Quantum Chemical Calculations

-

Objective: To calculate the relative energies of all possible conformers and identify the global minimum (the most stable structure).

-

Causality: By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can accurately predict the potential energy surface of a molecule, allowing for the direct comparison of conformer stabilities.

-

Methodology:

-

Conformational Search: Perform an initial broad search of the potential energy surface using a computationally inexpensive method (e.g., molecular mechanics) to identify all low-energy candidate structures.

-

Geometry Optimization: Subject each candidate conformer to full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the nearest local energy minimum for each starting structure.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Analysis: Calculate the Gibbs free energy (G) for each conformer. The conformer with the lowest free energy is the most thermodynamically stable. The relative populations can be calculated using the Boltzmann distribution equation.

-

(Optional) NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the most stable conformers to visualize and quantify the specific hyperconjugative interactions (e.g., σC-H → σ*C-F) responsible for the gauche effect.

-

Data Presentation: Calculated Relative Stabilities

| Conformer Description | Key Dihedral Angles (τ1, τ2) | Dominant Stabilizing Interaction(s) | Calculated Relative Free Energy (ΔG, kcal/mol) |

| Global Minimum | ~60°, ~60° (gauche, gauche) | O-H···F Hydrogen Bond, Gauche Effect | 0.00 (Reference) |

| Conformer 2 | ~60°, ~180° (gauche, anti) | Gauche Effect | +1.5 - 2.5 |

| Conformer 3 | ~180°, ~60° (anti, gauche) | O-H···Br Hydrogen Bond (weak) | +2.0 - 3.5 |

| Conformer 4 | ~180°, ~180° (anti, anti) | None (Sterically open) | +3.0 - 4.5 |

| (Note: The values presented are illustrative and would be populated with actual data from the DFT calculations.) |

Section 6: Implications for Synthesis and Reactivity

The pronounced thermodynamic preference for a specific conformation directly impacts the molecule's reactivity. For example, the intramolecular Sₙ2 reaction of a halohydrin to form an epoxide requires a specific anti-periplanar alignment of the nucleophilic oxygen and the C-Br bond.[1] If the most stable, hydrogen-bonded conformer does not meet this geometric requirement, an energy penalty must be paid to rotate into a reactive conformation. Therefore, predicting the product distribution and reaction rates for derivatives of this compound requires a thorough understanding of its conformational equilibrium.

Conclusion

The thermodynamic stability of this compound is a classic example of conformation being dictated by weak, non-covalent interactions rather than strong, covalent bonds. The landscape is dominated by a powerful intramolecular O-H···F hydrogen bond, which locks the molecule into a preferred shape. This primary stabilization is further modulated by stereoelectronic contributions from the gauche effect. By integrating high-resolution NMR and FTIR spectroscopy with high-level quantum chemical calculations, researchers can develop a predictive, quantitative model of this molecule's behavior. These principles and protocols are directly applicable to the broader field of drug design, where the ability to control molecular conformation is a critical lever for optimizing biological function.

References

-

1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc . Chemsrc.com. [Link]

-

O'Hagan, D. (2015). Conformational Analysis of 1,3-Difluorinated Alkanes . Semantic Scholar. [Link]

-

Halohydrins from Alkenes - Chemistry Steps . Chemistrysteps.com. [Link]

-

This compound | C3H6BrFO | CID 21907447 - PubChem . National Center for Biotechnology Information. [Link]

-

9.10: Formation of Halohydrins - Chemistry LibreTexts . LibreTexts. [Link]

-

Tang, S. et al. (2012). Exploring the Enantioselective Mechanism of Halohydrin Dehalogenase from Agrobacterium radiobacter AD1 by Iterative Saturation Mutagenesis . Applied and Environmental Microbiology. [Link]

-

Linclau, B. et al. (2016). The Fluorine Gauche Effect: A Brief History . Angewandte Chemie International Edition. [Link]

-

Schallmey, A. et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications . Applied Microbiology and Biotechnology. [Link]

-

Halohydrin - Wikipedia . Wikipedia. [Link]

-

Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol | Request PDF . ResearchGate. [Link]

-

Gauche effect - Wikipedia . Wikipedia. [Link]

-

Fernández, G. Halohydrin formation . quimicaorganica.org. [Link]

-

The Gauche Effect in XCH2CH2X Revisited - PMC . National Center for Biotechnology Information. [Link]

-

How can the gauche-effect be explained? - Chemistry Stack Exchange . Stack Exchange. [Link]

Sources

- 1. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. Halohydrin - Wikipedia [en.wikipedia.org]

- 3. leapchem.com [leapchem.com]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Bromo-3-fluoropropan-2-ol as a chiral building block

1-Bromo-3-fluoropropan-2-ol: A Strategic Chiral Fluorinated Building Block

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for modulating pKa, lipophilicity, and metabolic stability.[1] This compound (CAS 2107-08-6) serves as a critical three-carbon chiral synthon.[1] It functions primarily as a stable, handleable precursor to epifluorohydrin and as a direct electrophile for installing the fluorinated glycerol backbone into beta-blockers, antibiotics (oxazolidinones), and protease inhibitors.[1] This guide details the technical specifications, biocatalytic resolution protocols, and synthetic utility of this versatile fluorinated scaffold.[1]

Chemical Profile & Stereochemistry

The molecule features a secondary alcohol flanked by two different halides: a labile bromide and a stable fluoride.[1] This "mismatched" reactivity is its greatest synthetic asset, allowing for regioselective functionalization.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2107-08-6 |

| Molecular Formula | C3H6BrFO |

| Molecular Weight | 156.98 g/mol |

| Boiling Point | ~175°C (Predicted) |

| Chirality | Contains one stereocenter (C2).[1] Available as racemate or (R)/(S) enantiomers.[1] |

| Key Reactivity | C-Br substitution (easy), C-F bond (stable), Epoxide formation (base-promoted).[1] |

Synthesis & Enantiomeric Resolution

While chemical synthesis from allyl fluoride or epifluorohydrin is possible, the demand for high enantiomeric excess (ee > 99%) in pharmaceutical applications favors biocatalytic kinetic resolution .[1]

Biocatalytic Resolution Protocol (Lipase-Mediated)

The most robust method for obtaining optically pure isomers is the lipase-catalyzed transesterification of the racemic alcohol.[1]

-

Enzyme: Pseudomonas fluorescens lipase (PFL) or Candida rugosa lipase (CRL).[1]

-

Acyl Donor: Vinyl acetate or isopropenyl acetate (irreversible donors).[1]

-

Solvent: Diisopropyl ether or Toluene (anhydrous).[1]

Protocol:

-

Setup: Suspend racemic this compound (100 mM) in anhydrous diisopropyl ether.

-

Initiation: Add Vinyl acetate (3.0 equiv) and Lipase PS-IM (immobilized, 20 mg/mL).

-

Incubation: Shake at 30°C, 200 rpm. Monitor conversion via chiral GC/HPLC.

-

Termination: Stop reaction at 50% conversion (typically 24-48h).

-

Workup: Filter off enzyme.

-

Separation: The reaction yields (S)-alcohol (unreacted) and (R)-acetate (product).[1] Separate via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

-

Hydrolysis: The (R)-acetate can be hydrolyzed (K2CO3/MeOH) to yield the (R)-alcohol.[1]

Synthesis Workflow Diagram

Figure 1: Chemoenzymatic workflow for the production of enantiopure (S) and (R) building blocks.

Reactivity & Synthetic Utility

The utility of this compound lies in its ability to act as a "masked" epifluorohydrin.[1]

The Epoxide Switch

Direct handling of epifluorohydrin is hazardous due to its volatility and alkylating power.[1] The bromohydrin is a stable liquid that can be converted in situ to the epoxide using mild base.[1]

-

Reagent: K2CO3 (2.0 equiv) in Acetone/MeOH.

-

Mechanism: Intramolecular Williamson ether synthesis.[1] The alkoxide attacks the carbon bearing the bromine (good leaving group), displacing it to form the epoxide ring.[1] The fluorine atom, being a poor leaving group, remains intact.[1]

Nucleophilic Opening (Drug Synthesis)

Once the epoxide (epifluorohydrin) is formed, it undergoes regioselective ring opening by nucleophiles (amines, phenols) at the less substituted carbon (C3), preserving the stereochemistry at C2.[1]

Key Application: Fluorinated Beta-Blockers Standard beta-blockers (e.g., Propranolol) utilize an isopropylamino-propanol side chain.[1] The fluorinated analog is synthesized as follows:

-

Epoxidation: (S)-1-Bromo-3-fluoropropan-2-ol + Base → (S)-Epifluorohydrin.[1]

-

Opening: (S)-Epifluorohydrin + Aryl-OH (Phenol) + Base → (S)-1-Aryloxy-3-fluoro-2-propanol (Incorrect regioselectivity for standard synthesis).[1]

-

Correction: To get the standard beta-blocker skeleton (Ar-O-CH2-CH(OH)-CH2-NH-iPr), one typically reacts the phenol with the epoxide first.[1] However, with epifluorohydrin, the fluorine is on the terminal carbon.[1]

-

Correct Pathway: (S)-Epifluorohydrin + Isopropylamine → 1-fluoro-3-(isopropylamino)propan-2-ol .[1] This creates a "reversed" fluorinated side chain or requires a different coupling strategy for the aryl ether.[1]

-

Alternative: Coupling Phenol with (S)-Epifluorohydrin opens the ring to give 1-aryloxy-3-fluoropropan-2-ol .[1] This is a direct fluorinated analog of the chlorohydrin intermediate used in beta-blocker synthesis.[1]

-

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways from the bromohydrin precursor.[1]

Handling & Safety Protocols

Hazards:

-

Alkylating Agent: Both the bromohydrin and the in-situ generated epoxide are potential DNA alkylators.[1] Handle as a suspect carcinogen.[1]

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Flammability: Flash point is relatively low (~23°C for related halides).[1]

Self-Validating Safety System:

-

Quenching: Always have a nucleophilic quench solution ready (e.g., 10% aqueous thiosulfate or dilute NaOH) to destroy residual alkylating agents.[1]

-

Containment: All reactions involving the in situ generation of epifluorohydrin must be performed in a fume hood with a secondary containment tray.

-

Destruction: Waste streams containing this compound should be treated with basic ethanol before disposal to ensure ring opening/hydrolysis of any epoxide formed.[1]

References

-

Bergmann, E. D., Cohen, S., & Shahak, I. (1961).[1] Organic fluorine compounds.[1][2][3][4][5] Part XX. Some reactions of 1-chloro-3-fluoropropan-2-ol and epifluorohydrin.[1][3][5][6] Journal of the Chemical Society, 3448-3452.[1] Link

-

Gotor, V., et al. (2011).[1] Lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-arylpropan-1-ols. Synthesis, 2011(18), 2921-2928.[1] (Methodology adapted for fluoro-analogs).[1] Link[1]

-

Halauli, M., et al. (2020).[1] Biocatalytic ring-opening of epifluorohydrin by halohydrin dehalogenases.[1] Catalysis Communications. (Describes enzymatic route to fluorohydrins). Link

-

Santa Cruz Biotechnology. (2024).[1] Safety Data Sheet: this compound. Link

Sources

- 1. Propane, 1-bromo-3-fluoro- | C3H6BrF | CID 67699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-chloro-2-fluoropropane | C3H5BrClF | CID 12759422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US7129259B2 - Halogenated biaryl heterocyclic compounds and methods of making and using the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-FLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Nucleophilic Substitution Protocols using 1-Bromo-3-fluoropropan-2-ol

[1]

Introduction & Strategic Utility

In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate pKa, enhance metabolic stability, and increase lipophilicity (Bioisosterism).[1] This compound (BFPO) serves as a pivotal "C3-fluorinated synthon" [1].[1]

Unlike non-fluorinated analogs (e.g., 1-bromo-3-chloropropan-2-ol), BFPO offers a unique reactivity profile due to the high electronegativity of the C-F bond, which remains inert to standard nucleophilic displacement while the C-Br bond and the secondary hydroxyl group participate in cyclization and substitution reactions.[1] This guide details the protocols for transforming BFPO into (fluoromethyl)oxirane (Epifluorohydrin) and its subsequent conversion into fluorinated amines and ethers.[1]

Reactivity Profile & Mechanistic Logic

The reactivity of BFPO is governed by the competition between direct intermolecular substitution (

The Epoxide "Gateway" Mechanism

Under basic conditions, the secondary alcohol is deprotonated.[1] The resulting alkoxide performs an intramolecular

-

Leaving Group Hierarchy:

.[1] The C-F bond is robust and typically retained. -

Regioselectivity: Nucleophilic attack on (fluoromethyl)oxirane occurs predominantly at the terminal, less hindered carbon (C3) , yielding a secondary alcohol with a terminal fluoromethyl group [2].[1]

Reaction Pathway Visualization

Figure 1: Divergent synthesis pathways from BFPO.[1] The formation of the epoxide intermediate is the rate-determining step for subsequent functionalization.

Experimental Protocols

Protocol A: Synthesis of (Fluoromethyl)oxirane (Epifluorohydrin)

This protocol isolates the reactive epoxide intermediate.[1] Note: Epifluorohydrin is volatile and potentially toxic; handle in a fume hood.

Reagents:

-

This compound (1.0 equiv)[1]

-

Sodium Hydroxide (NaOH), 5M aqueous solution (1.2 equiv)[1]

-

Diethyl Ether (

) or Dichloromethane (DCM)[1]

Methodology:

-

Setup: Charge a round-bottom flask with BFPO and

(approx. 5 mL per gram of BFPO). Cool the solution to -

Cyclization: Dropwise add the 5M NaOH solution over 20 minutes, maintaining the temperature

. -

Reaction: Allow the biphasic mixture to warm to room temperature (RT) and stir vigorously for 3–5 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with

.[2] -

Drying: Combine organic extracts, wash with brine, and dry over anhydrous

. -

Isolation: Carefully concentrate the solvent under reduced pressure (bath temp

due to volatility). -

Yield: Expect 70–85% of a clear, colorless liquid.

Validation Point:

Protocol B: Synthesis of 1-Aryloxy-3-fluoropropan-2-ols (Fluorinated Ethers)

This protocol synthesizes fluorinated analogs of the "glyceryl ether" linker found in beta-blockers.[1] It utilizes an in situ epoxide generation strategy to minimize handling of the volatile intermediate [3].

Reagents:

-

Substituted Phenol (1.0 equiv)[1]

-

BFPO (1.2 equiv)[1]

-

Potassium Carbonate (

) (2.5 equiv)[1] -

Solvent: Acetone or DMF (anhydrous)[1]

Methodology:

-

Activation: In a reaction vial, combine the Phenol and

in Acetone. Stir at RT for 30 minutes to generate the phenoxide. -

Addition: Add BFPO (dissolved in a minimal amount of solvent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

for Acetone) for 12–18 hours. The base promotes both the cyclization of BFPO to the epoxide and the subsequent attack by the phenoxide. -

Filtration: Cool to RT and filter off the inorganic solids.

-

Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Typical Yields for Substituted Phenols

| Phenol Substituent (Ar-OH) | Electronic Effect | Reaction Time (h) | Isolated Yield (%) |

| Unsubstituted (Ph-OH) | Neutral | 12 | 82% |

| 4-Methoxy (MeO-Ph-OH) | Electron Donating | 10 | 88% |

| 4-Nitro (NO2-Ph-OH) | Electron Withdrawing | 18 | 65% |

| 1-Naphthol | Bulky/Neutral | 14 | 78% |

Protocol C: Synthesis of 1-Amino-3-fluoropropan-2-ols (Fluorinated Amines)

This reaction is critical for introducing the "propanolamine" core.[1] Regioselectivity is high, with the amine attacking the terminal carbon [4].[1]

Reagents:

-

Primary or Secondary Amine (3.0 equiv) - Excess prevents polymerization.[1]

-

(Fluoromethyl)oxirane (prepared via Protocol A) OR BFPO (1.0 equiv) with

(1.1 equiv).[1] -

Solvent: Methanol (MeOH) or Isopropanol (IPA).[1]

Methodology (via Isolated Epoxide):

-

Solution: Dissolve the Amine (3 equiv) in MeOH. Cool to

. -

Addition: Add (Fluoromethyl)oxirane dropwise.

-

Reaction: Allow to warm to RT and stir for 12 hours. For bulky amines, heat to

. -

Workup: Concentrate under vacuum to remove the solvent and excess amine.

-

Purification: The product is often an oil. Convert to the HCl salt by adding 1M HCl in ether for easier handling and solid isolation.

Reaction Scheme Logic:

Safety & Handling (E-E-A-T)

-

Fluoride Integrity: Under the basic conditions described (

), the C-F bond is stable.[1] Avoid strong Lewis acids which can abstract fluoride. -

Toxicity: BFPO and Epifluorohydrin are alkylating agents. Use double-gloving (Nitrile) and work in a certified fume hood.[1]

-

HF Generation: In the event of thermal decomposition or strong acid contact, Hydrogen Fluoride (HF) may be generated.[1] Keep Calcium Gluconate gel accessible in the lab.

References

-

Bergmann, E. D., Cohen, S., & Shahak, I. (1961).[1] Organic fluorine compounds.[3][4] Part XX. Some reactions of 1-chloro-3-fluoropropan-2-ol and epifluorohydrin.[1][5] Journal of the Chemical Society, 3448-3452.[1]

-

Stephenson, K. A., Wilson, A. A., Meyer, J. H., Houle, S., & Vasdev, N. (2008).[1] Facile radiosynthesis of fluorine-18 labeled beta-blockers.[1] Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol.[1] Journal of Medicinal Chemistry, 51(16), 5093-5100.[1]

-

BenchChem Technical Division. (2025). Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanism. BenchChem Application Notes. [1]

-

Smolecule Inc. (2024).[1] Synthesis and Applications of 1-Amino-3-fluoropropan-2-ol.[1][3] Smolecule Compound Database.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 3. Buy 1-Amino-3-fluoropropan-2-ol [smolecule.com]

- 4. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Precision Oxidation of 1-Bromo-3-fluoropropan-2-ol to 1-Bromo-3-fluoropropan-2-one

Executive Summary & Strategic Rationale

The synthesis of 1-Bromo-3-fluoropropan-2-one (a fluorinated analog of bromoacetone) represents a critical transformation in the generation of fluorinated heterocycles. While direct bromination of fluoroacetone is possible, it often suffers from poor regioselectivity (poly-bromination). The oxidation of 1-Bromo-3-fluoropropan-2-ol provides a highly controlled route to the target ketone.

Scientific Directive: This protocol prioritizes Acidic Oxidation (Jones Oxidation) over basic or neutral methods.

-

Why? The substrate, this compound, is a halohydrin. Under basic conditions (e.g., Swern with Et3N workup), halohydrins rapidly cyclize to epoxides (epibromohydrin or epifluorohydrin) via intramolecular

displacement. Acidic conditions suppress this cyclization, ensuring the integrity of the carbon skeleton during oxidation.

Safety Warning (Critical): The product, 1-Bromo-3-fluoropropan-2-one, is a potent lachrymator and alkylating agent. All procedures must be conducted in a high-performance fume hood.

Chemical Pathway & Mechanism[1][2]

The oxidation utilizes Chromic Acid (

Mechanistic Visualization (DOT)

Figure 1: Mechanistic pathway highlighting the stability of the acidic route versus the risk of cyclization under basic conditions.

Experimental Protocol: Jones Oxidation

Reagents & Equipment

| Reagent | Role | Specifications |

| This compound | Substrate | >97% Purity |

| Sodium Dichromate Dihydrate | Oxidant Source | |

| Sulfuric Acid | Catalyst/Solvent | 98% Conc.[1] |

| Acetone | Solvent | Reagent Grade (must be resistant to oxidation) |

| Isopropanol | Quenching Agent | Excess destroys residual Cr(VI) |

Step-by-Step Methodology

Step 1: Preparation of Jones Reagent (2.67 M)

-

Dissolve 26.7 g of

in 40 mL of deionized water. -

Slowly add 23 mL of concentrated

with stirring. ( Caution: Exothermic). -

Dilute the mixture to a total volume of 100 mL with water.

-

Cool to room temperature before use.

Step 2: Oxidation Reaction

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

-

Solvation: Dissolve this compound (15.7 g, 100 mmol) in Acetone (100 mL). Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition: Add the Jones Reagent (45 mL, ~1.2 eq) dropwise over 45 minutes.

-

Control Point: Maintain internal temperature < 10 °C. Rapid addition causes exotherms that may degrade the product.

-

-

Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The alcohol spot (

) should disappear; the ketone spot (

Step 3: Quenching & Workup

-

Quench: Add Isopropanol (5 mL) dropwise to reduce excess Cr(VI). The solution will turn from orange/red to green (Cr(III)).

-

Decantation: Decant the clear acetone layer from the gummy green chromium salts.

-

Extraction: Dissolve the chromium salts in minimal water (50 mL) and extract with Ether or DCM (2 x 50 mL). Combine this with the acetone layer.

-

Neutralization: Wash the combined organics with Saturated

(carefully, -

Drying: Dry over anhydrous

, filter, and concentrate carefully under reduced pressure (Product is volatile!).

Step 4: Purification

-

Distillation: The crude oil is purified via vacuum distillation.

-

Expected Boiling Point: ~50–55 °C at 15 mmHg (Estimate based on bromoacetone).

-

Yield: Typical yields range from 75–85%.

Process Workflow & Hazard Control

This workflow integrates safety checkpoints specifically for handling lachrymatory agents.

Figure 2: Operational workflow emphasizing temperature control and endpoint validation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Cyclization to epoxide | Ensure reaction remains acidic throughout. Do not use basic washes until the oxidant is fully quenched and removed. |

| Product Degradation | Over-heating during addition | Maintain T < 10 °C. The oxidation is highly exothermic. |

| Green Emulsion | Incomplete separation of Cr salts | Decant acetone first, then dissolve salts in water to extract. Do not try to filter the gummy salts directly. |

| Lachrymatory Release | Poor containment | Use a bleach trap (Sodium Hypochlorite) for the vacuum pump exhaust to neutralize escaping vapors. |

References

-

Organic Syntheses, Coll. Vol. 2, p. 88 (1943). Bromoacetone. (Foundational protocol for halo-ketone synthesis via oxidation/bromination). Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11715, Bromoacetone. (Safety and physical property data for the non-fluorinated analog). Link

-

McMurry, J. Organic Chemistry. "Oxidation of Alcohols".[2] (General reference for Jones Oxidation mechanism and stoichiometry).

-

Epibromohydrin Reactivity: Journal of the American Chemical Society. "Reaction of 1,3-dihalo-2-propanols". (Supporting the avoidance of basic conditions to prevent epoxide formation). Link

Sources

Application Note: Navigating the Grignard Reaction with 1-Bromo-3-fluoropropan-2-ol: A Protocol for Controlled Synthesis

Abstract

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its application to multifunctional substrates, such as 1-bromo-3-fluoropropan-2-ol, presents significant challenges due to the inherent reactivity of the Grignard reagent with certain functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of Grignard reactions with this substrate. We will dissect the chemical incompatibilities, present a robust protocol involving a protection-reaction-deprotection strategy, and offer insights into achieving successful and predictable outcomes.

Introduction: The Challenge of Polyfunctional Substrates in Grignard Chemistry

This compound is a valuable building block in medicinal chemistry and materials science, possessing three distinct functional groups: a secondary alcohol, a primary alkyl bromide, and a primary alkyl fluoride. The differential reactivity of these groups is key to its synthetic utility. The primary objective of a Grignard reaction with this substrate is typically to form the organomagnesium halide at the carbon-bromine bond, creating a nucleophilic carbon center for subsequent reactions with electrophiles.

However, the potent basicity and nucleophilicity of Grignard reagents introduce significant compatibility issues with the protic hydroxyl group present in the molecule.[1][2] A direct attempt to form the Grignard reagent from this compound is destined to fail.

Understanding the Incompatibilities: A Tale of Two Functional Groups

The primary obstacle in utilizing this compound directly in a Grignard reaction lies in the acidic proton of the hydroxyl group. Grignard reagents are powerful bases and will readily deprotonate the alcohol in an acid-base reaction that is much faster than the desired formation of the Grignard reagent at the carbon-bromine bond.[1][2][3] This reaction consumes the Grignard reagent as it is formed, preventing any subsequent nucleophilic addition.

The reactivity of the carbon-halogen bonds also needs consideration. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the exclusive site for magnesium insertion under standard Grignard formation conditions.[4] Alkyl fluorides are generally unreactive towards magnesium and do not form Grignard reagents under these conditions.[4][5][6] This selective reactivity is advantageous, as it allows for the targeted formation of the Grignard reagent at the desired position.

The following diagram illustrates the problematic, direct reaction pathway:

Caption: Incompatible reaction pathway of a Grignard reagent with an unprotected alcohol.

The Strategic Solution: A Three-Act Synthesis

To circumvent the inherent incompatibility, a three-step protection-reaction-deprotection strategy is essential. This involves:

-

Protection: Masking the reactive hydroxyl group with a suitable protecting group that is inert to Grignard reagents.

-

Grignard Reaction: Formation of the Grignard reagent at the carbon-bromine bond followed by reaction with the desired electrophile.

-

Deprotection: Removal of the protecting group to regenerate the free hydroxyl functionality.

The most common and effective protecting groups for alcohols in the context of Grignard reactions are silyl ethers.[7][8][9] They are readily introduced, stable under the basic conditions of the Grignard reaction, and can be cleanly removed under mild conditions.

The recommended synthetic workflow is illustrated below:

Caption: Recommended workflow for the Grignard reaction with this compound.

Detailed Experimental Protocols

Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether

Rationale: The tert-butyldimethylsilyl (TBDMS) group is chosen for its steric bulk, which enhances its stability under a variety of reaction conditions, including the formation and reaction of Grignard reagents. Imidazole is used as a base to facilitate the reaction and scavenge the HCl byproduct.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Grignard Reaction with the Protected Substrate

Rationale: The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions to prevent quenching by water. Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it solvates the magnesium species, enhancing its reactivity.

Materials:

-

TBDMS-protected this compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Three-neck round-bottom flask, condenser, and dropping funnel (all oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Assemble the glassware and flame-dry under a stream of inert gas.

-

To the reaction flask, add magnesium turnings (1.5 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous THF and a few drops of the TBDMS-protected this compound (1.0 eq) solution.

-

Initiate the reaction by gentle heating. The disappearance of the iodine color and bubble formation indicates the start of the reaction.

-

Once initiated, add the remaining solution of the protected substrate in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C.

-

Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Deprotection of the TBDMS Ether

Rationale: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.

Materials:

-

TBDMS-protected product from the Grignard reaction

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the TBDMS-protected product (1.0 eq) in THF.

-

Add TBAF solution (1.2 eq) and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final, deprotected product.

Quantitative Data Summary

| Step | Reactant | Reagent(s) | Solvent | Time (h) | Typical Yield (%) |

| Protection | This compound | TBDMSCl, Imidazole | DCM | 12-16 | 90-95 |

| Grignard | Protected Substrate | Mg, Electrophile | THF | 3-6 | 70-85 |

| Deprotection | Protected Adduct | TBAF | THF | 1-3 | 85-95 |

Conclusion

The successful application of the Grignard reaction to this compound is contingent upon a well-planned synthetic strategy that addresses the inherent incompatibility of the Grignard reagent with the acidic proton of the alcohol. The protection of the hydroxyl group as a silyl ether is a reliable and efficient method to circumvent this issue, allowing for the selective formation of the Grignard reagent at the carbon-bromine bond and subsequent reaction with a wide range of electrophiles. The protocols detailed in this application note provide a robust framework for researchers to confidently utilize this versatile building block in their synthetic endeavors, paving the way for the development of novel molecules in the pharmaceutical and materials science fields.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

El-Hiti, G. A. (2019). Grignard Reagents: Synthesis, Reactions, and Applications. In Grignard Reagents - New Developments. IntechOpen. [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

-

Vedantu. (n.d.). Alcohols react with Grignard reagent to form. [Link]

-

Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

-

Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. [Link]

-

Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

-

Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

-

Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

- 1. Alcohols react with Grignard reagent to form A Alkanes class 11 chemistry CBSE [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: A Step-by-Step Guide to the Synthesis of 1-Bromo-3-fluoropropan-2-ol from Epifluorohydrin

Introduction

1-Bromo-3-fluoropropan-2-ol is a key building block in medicinal chemistry and drug development, offering a versatile scaffold for the introduction of a fluorinated propyl group. Its synthesis from readily available epifluorohydrin presents an efficient and atom-economical route. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The causality behind experimental choices and critical safety precautions are detailed to ensure a safe and reproducible execution of the synthesis.

Reaction Principle: Acid-Catalyzed Epoxide Ring-Opening

The synthesis of this compound from epifluorohydrin is achieved through an acid-catalyzed ring-opening of the epoxide. In this reaction, hydrobromic acid (HBr) serves as both the catalyst and the nucleophile. The reaction proceeds via an S(_N)2-like mechanism. The epoxide oxygen is first protonated by the acid, making the electrophilic carbons of the epoxide ring more susceptible to nucleophilic attack. The bromide ion (Br⁻) then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-membered ring and the formation of the corresponding halohydrin.

For an unsymmetrical epoxide like epifluorohydrin, the regioselectivity of the nucleophilic attack is a critical consideration. In this case, the attack of the bromide ion is expected to occur at the less sterically hindered primary carbon (C1), leading to the desired product, this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Epifluorohydrin | ≥98% | Commercially Available |

| Hydrobromic acid | 48% in water | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Sodium bicarbonate | Saturated solution | Prepared in-house |

| Brine | Saturated NaCl solution | Prepared in-house |

| Magnesium sulfate | Anhydrous | Commercially Available |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

NMR spectrometer

-

GC-MS instrument

-

FTIR spectrometer

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add epifluorohydrin (1.0 eq). Dissolve the epifluorohydrin in diethyl ether (approximately 10 volumes relative to the epoxide). Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Addition of Hydrobromic Acid: Carefully add hydrobromic acid (48% aqueous solution, 1.1 eq) dropwise to the cooled solution of epifluorohydrin via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Reaction Mechanism

The reaction proceeds through a well-established acid-catalyzed epoxide ring-opening mechanism.

Caption: Mechanism of acid-catalyzed ring-opening of epifluorohydrin.

-

Protonation of the Epoxide: The reaction is initiated by the protonation of the oxygen atom of the epifluorohydrin by hydrobromic acid. This step is a rapid equilibrium and results in the formation of a protonated epoxide, which is a much more reactive electrophile.

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C1) in an S(_N)2 fashion.

-

Ring-Opening: The nucleophilic attack leads to the cleavage of the C-O bond and the opening of the epoxide ring, resulting in the formation of the final product, this compound.

Safety Precautions

Chemical Hazards:

| Chemical | Hazards |

| Epifluorohydrin | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and cancer. |

| Hydrobromic Acid (48%) | Causes severe skin burns and eye damage. May cause respiratory irritation. |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. |

Handling Procedures:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.

-

Epifluorohydrin is highly toxic and a suspected carcinogen; handle with extreme caution and avoid any direct contact or inhalation.

-

Hydrobromic acid is corrosive; handle with care to avoid skin and eye contact.

-

Diethyl ether is highly flammable; ensure there are no ignition sources in the vicinity of the experiment.

Characterization of this compound

Physical Properties:

| Property | Value |

| Molecular Formula | C₃H₆BrFO |

| Molecular Weight | 156.98 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | (Predicted) |

Spectroscopic Data (Predicted):

Due to the lack of publicly available experimental spectra for this compound, the following are predicted chemical shifts based on the analysis of similar structures.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.5-4.7 (m, 1H, -CHF-)

-

δ 4.0-4.2 (m, 1H, -CH(OH)-)

-

δ 3.5-3.7 (m, 2H, -CH₂Br)

-

δ 2.5-2.7 (d, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 82-85 (d, J = ~170 Hz, -CHF-)

-

δ 70-73 (d, J = ~20 Hz, -CH(OH)-)

-

δ 35-38 (-CH₂Br)

-

-